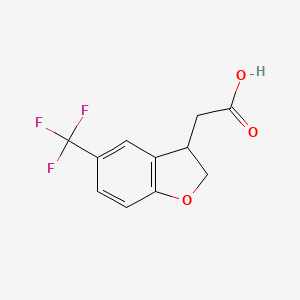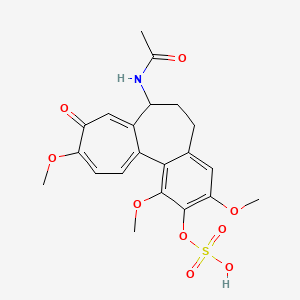
2-DemethylColchicine2-O-Sulfate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
秋水仙碱及其衍生物因其药理特性,特别是其抗炎和抗有丝分裂作用而被广泛研究 。对秋水仙碱进行修饰以形成2-脱甲基秋水仙碱2-O-硫酸盐,旨在增强其治疗潜力,同时降低毒性。
准备方法
合成路线和反应条件
2-脱甲基秋水仙碱2-O-硫酸盐的合成通常涉及秋水仙碱的微生物转化。链霉菌属灰色链霉菌ATCC 13273已被鉴定为该转化的有效微生物。 该过程涉及将秋水仙碱与灰色链霉菌一起孵育,导致在C-2位发生区域选择性脱甲基,形成2-脱甲基秋水仙碱 。随后在2-O位进行硫酸化,可以使用三氧化硫-吡啶络合物在适当的溶剂中进行。
工业生产方法
2-脱甲基秋水仙碱2-O-硫酸盐的工业生产可能遵循类似的微生物转化路线,按比例放大以适应更大的体积。使用生物反应器培养灰色链霉菌并优化 pH、温度和营养供应等条件对于高效生产至关重要。硫酸化步骤将被整合到生产线中,确保最终产品的产量高且纯度高。
化学反应分析
反应类型
2-脱甲基秋水仙碱2-O-硫酸盐会经历各种化学反应,包括:
氧化: 这种反应可以通过使用氧化剂(如高锰酸钾或过氧化氢)来促进。
还原: 还原反应可以使用还原剂(如硼氢化钠或氢化铝锂)进行。
取代: 亲核取代反应可以在硫酸酯基团上发生,其中亲核试剂(如胺或硫醇)可以取代硫酸酯部分。
常用试剂和条件
氧化: 酸性介质中的高锰酸钾。
还原: 甲醇中的硼氢化钠。
取代: 水溶液中的硫醇铵。
形成的主要产物
氧化: 形成氧化衍生物,可能改变药理活性。
还原: 形成还原衍生物,可能改变化合物的生物活性。
取代: 形成具有不同官能团的取代衍生物,增强化合物在不同应用中的多功能性。
科学研究应用
2-脱甲基秋水仙碱2-O-硫酸盐在科学研究中有着广泛的应用:
化学: 用作有机合成中的试剂,用于研究反应机理和开发新的合成途径。
生物学: 用于细胞生物学研究,以研究其对细胞分裂和微管动力学的影响。
医学: 探索其在治疗炎症性疾病、癌症和心血管疾病方面的潜在治疗作用。
作用机制
2-脱甲基秋水仙碱2-O-硫酸盐的作用机制类似于秋水仙碱。 它干扰中性粒细胞和单核细胞中炎症小体复合物的细胞内组装,该复合物介导炎症介质白介素-1β的活化 。此外,它与微管蛋白结合,抑制微管聚合并破坏细胞分裂,这对它的抗有丝分裂作用至关重要。
相似化合物的比较
类似化合物
秋水仙碱: 母体化合物,以其抗炎和抗有丝分裂特性而闻名。
3-脱甲基秋水仙碱: 另一种在 C-3 位发生脱甲基的衍生物,表现出类似的药理活性。
秋水仙碱硫酸盐: 秋水仙碱的硫酸酯衍生物,用于类似的治疗应用。
独特性
2-脱甲基秋水仙碱2-O-硫酸盐因其在 C-2 位的特定修饰和在 2-O 位的硫酸化而脱颖而出,这可能与母体化合物相比增强其治疗潜力,同时降低毒性 .
属性
分子式 |
C21H23NO9S |
|---|---|
分子量 |
465.5 g/mol |
IUPAC 名称 |
(7-acetamido-1,3,10-trimethoxy-9-oxo-6,7-dihydro-5H-benzo[a]heptalen-2-yl) hydrogen sulfate |
InChI |
InChI=1S/C21H23NO9S/c1-11(23)22-15-7-5-12-9-18(29-3)20(31-32(25,26)27)21(30-4)19(12)13-6-8-17(28-2)16(24)10-14(13)15/h6,8-10,15H,5,7H2,1-4H3,(H,22,23)(H,25,26,27) |
InChI 键 |
WOOCBMNRNKYWSA-UHFFFAOYSA-N |
规范 SMILES |
CC(=O)NC1CCC2=CC(=C(C(=C2C3=CC=C(C(=O)C=C13)OC)OC)OS(=O)(=O)O)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


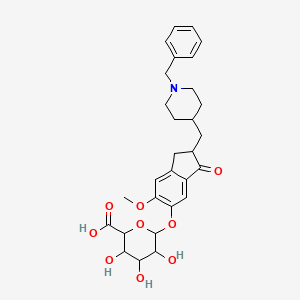

![1H-Indole-3-carboxylic acid, 6-[(1E)-3-methyl-1,3-butadienyl]-](/img/structure/B12292439.png)
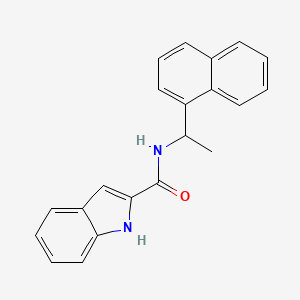
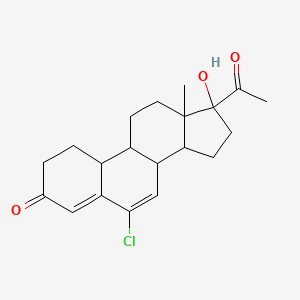
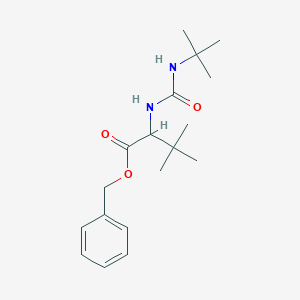
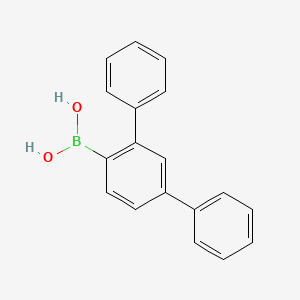
![3-Methyl-2-[pentanoyl-[[4-[2-(1-trityltetrazol-5-yl)phenyl]phenyl]methyl]amino]butanoic acid](/img/structure/B12292477.png)
![17-Acetyl-10,13-dimethyl-1,2,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-3-one](/img/structure/B12292482.png)
![Ethanamine, 2-[[2-(ethylthio)ethyl]thio]-N-[2-[[2-(ethylthio)ethyl]thio]ethyl]-](/img/structure/B12292491.png)
![6-[(4E)-4-[(2Z)-2-[5-[tert-butyl(dimethyl)silyl]oxy-2-methylidenecyclohexylidene]ethylidene]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-1-yl]-2-methylheptan-2-ol](/img/structure/B12292492.png)
![(4As,8aR)-N,1-dimethyl-2,2-dioxo-4,5,6,7,8,8a-hexahydro-3H-pyrido[4,3-c]thiazine-4a-carboxamide](/img/structure/B12292493.png)
![Sodium;[17-hydroxy-13-methyl-7-[9-(4,4,5,5,5-pentafluoropentylsulfinyl)nonyl]-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-3-yl] sulfate](/img/structure/B12292500.png)
